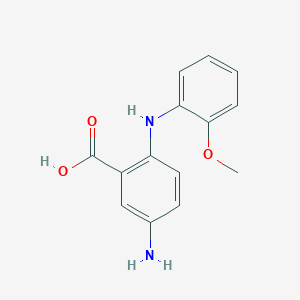
5-Amino-2-(2-methoxyanilino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(2-methoxyanilino)benzoic acid is an organic compound with the molecular formula C14H14N2O3 It is a derivative of benzoic acid, featuring an amino group at the 5-position and a 2-methoxyanilino group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-methoxyanilino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-methylbenzoic acid with 2-methoxyaniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot synthesis method. This approach allows for the efficient preparation of the compound with high yields, often ranging from 84% to 99% . The process involves the use of readily available starting materials and optimized reaction conditions to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(2-methoxyanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
5-Amino-2-(2-methoxyanilino)benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(2-methoxyanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to influence cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methylbenzoic acid: This compound is structurally similar but lacks the 2-methoxyanilino group.
2-Amino-5-chlorobenzoic acid: Similar structure with a chlorine atom instead of the methoxy group.
2-Amino-5-methoxybenzoic acid: Similar structure with a methoxy group at the 5-position instead of the 2-position.
Uniqueness
5-Amino-2-(2-methoxyanilino)benzoic acid is unique due to the presence of both the amino group and the 2-methoxyanilino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
765288-63-9 |
|---|---|
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
5-amino-2-(2-methoxyanilino)benzoic acid |
InChI |
InChI=1S/C14H14N2O3/c1-19-13-5-3-2-4-12(13)16-11-7-6-9(15)8-10(11)14(17)18/h2-8,16H,15H2,1H3,(H,17,18) |
Clave InChI |
POFMLGADENSYSE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC2=C(C=C(C=C2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


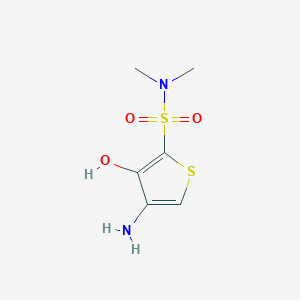
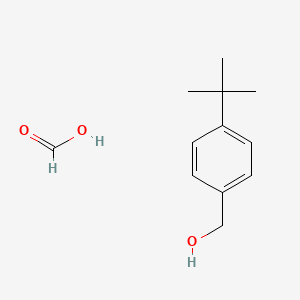
![1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14229964.png)
![(2S)-1-[2-(propylamino)ethylamino]propan-2-ol](/img/structure/B14229979.png)

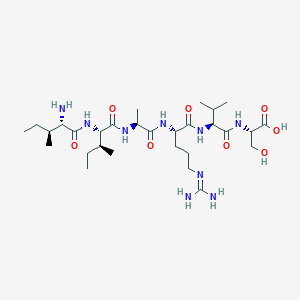

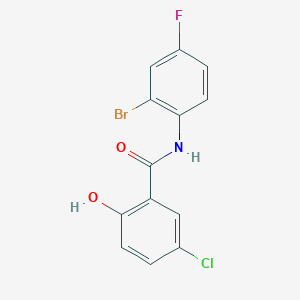
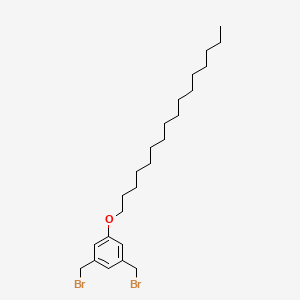
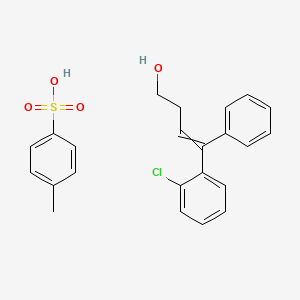
![4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine](/img/structure/B14230028.png)
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
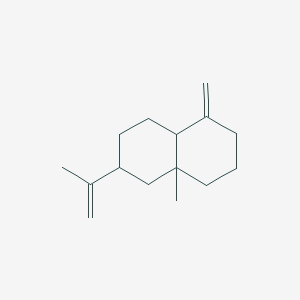
![Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester](/img/structure/B14230044.png)
